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molecular formula C10H12INO B2792292 3-iodo-N-propylbenzamide CAS No. 349117-88-0

3-iodo-N-propylbenzamide

Cat. No. B2792292
M. Wt: 289.116
InChI Key: RUOVLGURVMUCPS-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

Using Preparation Method 1, 3-iodobenzoic acid was reacted with n-propylamine. The resulting reaction mixture was purified using SiO2 with CH2Cl2/petroleum ether 95:5 to CH2Cl2/AcOEt 95:5 to give N-n-propyl-3-iodobenzamide as an off-white solid (82%). NMR 1H (ppm, CDCl3): 8.07 (t, J4=1.6 Hz, 1H), 7.80 (d. t., J3=7.9 Hz, J4=1.1 Hz, 1H), 7.69 (d. t., J3=7.8 Hz, J4=1.1 Hz, 1H), 7.15 (t, J3=7.8 Hz, 1H), 6.06 (br. s., 1H), 3.43-3.36 (m, 2H), 1.62 (sext., J3=7.3 Hz, 2H), 0.97 (t, J3=7.4 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[CH2:11]([NH2:14])[CH2:12][CH3:13]>>[CH2:11]([NH:14][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[CH:3]=1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(C1=CC(=CC=C1)I)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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